1-Bromo-3-butylbenzene
Overview
Description
1-Bromo-3-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a butyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
1-Bromo-3-butylbenzene can be synthesized through several methods:
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Electrophilic Aromatic Substitution: : This method involves the bromination of 3-butylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
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Grignard Reaction: : Another method involves the formation of a Grignard reagent from 3-butylbromobenzene, which is then reacted with bromine to form this compound .
Chemical Reactions Analysis
1-Bromo-3-butylbenzene undergoes various chemical reactions, including:
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Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide .
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Oxidation and Reduction: : The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert it to the corresponding butylbenzene using reducing agents such as lithium aluminum hydride .
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Coupling Reactions: : this compound can be used in palladium-catalyzed coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form various biaryl compounds .
Scientific Research Applications
1-Bromo-3-butylbenzene has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
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Material Science: : The compound is used in the development of new materials, including polymers and advanced composites. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials .
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Chemical Biology: : In chemical biology, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Mechanism of Action
The mechanism of action of 1-Bromo-3-butylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the delocalization of electrons within the benzene ring. The bromine atom acts as an electrophile, facilitating the substitution reactions .
Comparison with Similar Compounds
1-Bromo-3-butylbenzene can be compared with other similar compounds such as:
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Bromobenzene: : Unlike this compound, bromobenzene has only a bromine atom attached to the benzene ring without any alkyl substituents. This makes bromobenzene less sterically hindered and more reactive in certain substitution reactions .
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1-Bromo-4-butylbenzene: : This compound has the butyl group at the fourth position instead of the third. The positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions .
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1-Bromo-2-butylbenzene: : With the butyl group at the second position, this compound exhibits different electronic and steric effects compared to this compound, affecting its reactivity and applications .
Properties
IUPAC Name |
1-bromo-3-butylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSTXWBNDJBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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